molecular formula C18H13ClN2O5S B15154429 N-(5-chloro-2-phenoxyphenyl)-4-nitrobenzenesulfonamide

N-(5-chloro-2-phenoxyphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B15154429
M. Wt: 404.8 g/mol
InChI Key: ZYFVYESOBBFJQJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)-4-nitrobenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonamide group, a nitro group, and a phenoxyphenyl moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 5-chloro-2-phenoxyaniline with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-phenoxyphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid group using strong reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction of Nitro Group: 5-chloro-2-phenoxyphenyl-4-aminobenzenesulfonamide.

    Reduction of Sulfonamide Group: 5-chloro-2-phenoxyphenyl-4-nitrobenzenesulfonic acid.

    Substitution of Chlorine Atom: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-phenoxyphenyl)acetamide
  • N-(5-chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(5-chloro-2-phenoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Uniqueness

N-(5-chloro-2-phenoxyphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H13ClN2O5S

Molecular Weight

404.8 g/mol

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C18H13ClN2O5S/c19-13-6-11-18(26-15-4-2-1-3-5-15)17(12-13)20-27(24,25)16-9-7-14(8-10-16)21(22)23/h1-12,20H

InChI Key

ZYFVYESOBBFJQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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